molecular formula C13H10BrNO B1521053 5-(2-Bromobenzoyl)-2-methylpyridine CAS No. 1187168-68-8

5-(2-Bromobenzoyl)-2-methylpyridine

Cat. No.: B1521053
CAS No.: 1187168-68-8
M. Wt: 276.13 g/mol
InChI Key: VBOYBGKELMLVDA-UHFFFAOYSA-N
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Description

Contextualization of 5-(2-Bromobenzoyl)-2-methylpyridine within Heterocyclic Chemistry

This compound is a distinct chemical entity that belongs to the extensive class of heterocyclic compounds. Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within the ring structure. In the case of this compound, the core is a pyridine (B92270) ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. nih.gov This fundamental pyridine structure is substituted at the 2-position with a methyl group (-CH₃) and at the 5-position with a 2-bromobenzoyl group.

The structure of this compound is characterized by a pyridine ring linked via a carbonyl group (C=O) to a benzene (B151609) ring. The benzene ring itself is substituted with a bromine atom at the 2-position. This specific arrangement of a pyridine ring, a ketone linker, and a substituted benzene ring places it within the family of aryl pyridine ketones. The presence of the nitrogen atom in the pyridine ring and the bromine atom on the benzoyl moiety are key features that influence the compound's electronic properties and reactivity.

PropertyData
Molecular Formula C₁₃H₁₀BrNO
Molecular Weight 276.13 g/mol nih.gov
CAS Number Not explicitly found for this specific compound, but related structures are well-documented.
Synonyms (2-Bromophenyl)(6-methylpyridin-3-yl)methanone

This table presents the basic chemical properties of this compound.

Strategic Importance of Bromobenzoyl Pyridine Scaffolds in Modern Chemical Research

Pyridine and its derivatives are of immense strategic importance in modern chemical research, particularly in the fields of medicinal chemistry and materials science. nih.govnih.gov The pyridine scaffold is considered a "privileged structure" because it is a common feature in a vast number of biologically active compounds and approved pharmaceutical drugs. nih.gov The inclusion of a pyridine ring in a molecule can enhance its pharmacological and pharmacokinetic properties, such as improving metabolic stability, increasing cellular permeability, and addressing protein-binding issues. dovepress.com

The bromobenzoyl pyridine scaffold, a substructure of this compound, combines the beneficial attributes of the pyridine ring with the reactivity of the bromobenzoyl group. The bromine atom is a particularly useful functional group in synthetic chemistry. It can serve as a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming new carbon-carbon bonds. This allows chemists to use bromobenzoyl pyridines as versatile building blocks to construct more complex molecules with desired functionalities.

Furthermore, the benzoyl moiety itself is a structural component of many biologically active compounds. The combination of the pyridine ring, the carbonyl group, and the bromo-substituted benzene ring creates a molecule with a specific three-dimensional shape and electronic distribution that can interact with biological targets. Research on similar structures, such as 2-(2-Amino-5-bromobenzoyl)pyridine (B195683), has explored their potential anticancer, antibacterial, and antifungal properties, underscoring the therapeutic potential of this class of compounds. ontosight.ai

Scope and Research Objectives for this compound Studies

The primary research objectives for a compound like this compound are typically multifaceted and build upon the foundational knowledge of heterocyclic chemistry. A key objective is the development of efficient and scalable synthetic routes to produce the compound. This may involve exploring different starting materials and reaction conditions to optimize the yield and purity of the final product.

Another significant area of research is the thorough characterization of the compound's chemical and physical properties. This includes detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and understand its stereochemistry.

The ultimate goal for many studies involving such scaffolds is to investigate their utility as intermediates in the synthesis of novel, more complex molecules. Researchers would likely explore the reactivity of the bromine atom and the carbonyl group to create a library of derivatives. These derivatives would then be screened for potential biological activities, contributing to the discovery of new therapeutic agents. The research on this compound would therefore be aimed at expanding the toolbox of synthetic chemists and providing new avenues for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOYBGKELMLVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246207
Record name (2-Bromophenyl)(6-methyl-3-pyridinyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-68-8
Record name (2-Bromophenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 2 Bromobenzoyl 2 Methylpyridine

Retrosynthetic Analysis of the Bromobenzoyl Pyridine (B92270) Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. scitepress.org This process involves identifying key bonds that can be disconnected, corresponding to reliable chemical reactions.

Disconnection Strategies for the Carbonyl Linkage

The central feature of 5-(2-Bromobenzoyl)-2-methylpyridine is the ketone carbonyl group linking the 2-methylpyridine (B31789) and 2-bromophenyl moieties. A primary retrosynthetic disconnection strategy targets this carbonyl linkage.

One common approach is the disconnection of the C-C bond between the carbonyl carbon and one of the aryl rings, which points to a Friedel-Crafts acylation reaction. In the forward sense, this would involve the acylation of a suitable 2-methylpyridine derivative with a 2-bromobenzoyl derivative, or vice versa. However, the electron-deficient nature of the pyridine ring can make it a poor substrate for classical Friedel-Crafts acylation.

A more versatile strategy involves the use of organometallic reagents . Disconnecting the bond between the carbonyl carbon and the pyridine ring suggests a nucleophilic addition of a pyridyl organometallic species to a 2-bromobenzaldehyde (B122850) or a related derivative, followed by oxidation of the resulting secondary alcohol to the ketone. Conversely, disconnection on the other side of the carbonyl group points to the addition of a 2-bromophenyl organometallic reagent to a 2-methylpyridine-5-carboxaldehyde, again followed by oxidation.

Modern cross-coupling reactions offer another powerful disconnection approach. The carbonyl group can be envisioned as being formed from the coupling of an arylboronic acid with an aryl aldehyde, a reaction catalyzed by transition metals like ruthenium. oup.comoup.com Another advanced method is the palladium-catalyzed direct arylation of 2-aryl-1,3-dithianes, which serve as acyl anion equivalents, providing a reversed-polarity (umpolung) strategy for diaryl ketone synthesis. nih.govthieme-connect.com

Approaches to the Pyridine Ring Functionalization at C-5

The functionalization of the pyridine ring at the C-5 position is a critical aspect of the synthesis. The electron-deficient nature of the pyridine ring generally directs electrophilic substitutions to the C-3 and C-5 positions, while nucleophilic substitutions and metallations often occur at the C-2, C-4, and C-6 positions. researchgate.net

Direct C-H functionalization of pyridines is a highly sought-after strategy to avoid pre-functionalized starting materials. nih.gov While challenging, methods for meta-C-H functionalization are emerging. nih.gov These can involve temporary dearomatization of the pyridine ring to render it more electron-rich and susceptible to electrophilic attack at the desired position. researchgate.net Another strategy involves the use of phosphonium (B103445) salts to activate the pyridine ring for subsequent functionalization. acs.org

More traditional and widely used approaches rely on starting with a pre-functionalized pyridine ring. For the synthesis of this compound, a common precursor is 5-bromo-2-methylpyridine (B113479) . The bromine atom at the C-5 position can then be converted into the desired benzoyl group through various cross-coupling reactions.

Introduction of the 2-Bromobenzoyl Moiety

The introduction of the 2-bromobenzoyl group is typically achieved in the final stages of the synthesis. If the strategy involves a Friedel-Crafts-type reaction, 2-bromobenzoyl chloride would be the acylating agent. nih.govsigmaaldrich.com

In strategies utilizing organometallic reagents, the 2-bromobenzoyl moiety can be constructed from precursors like 2-bromobenzaldehyde or 2-bromobenzoic acid . For instance, a Grignard or organolithium reagent derived from 5-bromo-2-methylpyridine could react with 2-bromobenzaldehyde, followed by oxidation of the resulting alcohol.

Cross-coupling reactions provide a versatile platform for introducing this group. For example, a Suzuki coupling could be employed between a boronic acid derivative of 2-methylpyridine and a 2-bromobenzoyl halide. Alternatively, a Negishi or Stille coupling could be utilized with the appropriate organometallic reagents.

Precursor Synthesis and Optimization

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.

Synthesis of 5-Bromo-2-methylpyridine Precursors

5-Bromo-2-methylpyridine is a crucial intermediate, and several methods for its synthesis have been developed. chemicalbook.com

One common route starts from 2-picoline (2-methylpyridine) . Direct bromination of 2-picoline can be achieved using bromine in the presence of an acid or under irradiation. guidechem.com Another approach involves the diazotization of 5-amino-2-methylpyridine (B47470) , followed by a Sandmeyer-type reaction with a bromide source. The 5-amino-2-methylpyridine itself can be obtained from the reduction of 5-nitro-2-methylpyridine . google.comchemicalbook.com

A multi-step synthesis starting from 5-nitro-2-chloropyridine has also been reported. google.com This involves a condensation reaction with diethyl malonate, followed by decarboxylation to yield 5-nitro-2-methylpyridine. Subsequent reduction and diazotization/bromination afford the desired 5-bromo-2-methylpyridine. google.com

Starting MaterialReagentsProductNotes
2-MethylpyridineBromine, 40% Hydrobromic acid, N,N-dimethylacetamide5-Bromo-2-methylpyridineDirect bromination. guidechem.com
2-MethylpyridineBromine, 150W tungsten lamp5-Bromo-2-methylpyridineRadical bromination at high temperature. guidechem.com
5-Nitro-2-chloropyridine1. Diethyl malonate, Sodium hydride 2. Acid5-Nitro-2-methylpyridineCondensation followed by decarboxylation. google.com
5-Nitro-2-methylpyridinePd/C, Hydrogen5-Amino-2-methylpyridineCatalytic hydrogenation. google.com
5-Amino-2-methylpyridine1. Acid, Bromine 2. Sodium nitrite5-Bromo-2-methylpyridineDiazotization and bromination. google.com
5-Bromo-2-methylpyridin-3-amineAcetic anhydride, Sulfuric acidN-[5-Bromo-2-methylpyridine-3-yl]acetamideAcetylation of the amino group. mdpi.com

Synthesis of 2-Bromobenzoic Acid Derivatives

2-Bromobenzoic acid and its derivatives are the other key building blocks. 2-Bromobenzoic acid can be prepared through several routes. One method involves the oxidation of o-bromotoluene . Another approach is the hydrolysis of methyl o-bromobenzoate . guidechem.com It can also be synthesized from 2-bromophenylboronic acid by carboxylation with carbon dioxide in the presence of a copper catalyst. guidechem.com

For coupling reactions that require an activated carboxylic acid, 2-bromobenzoyl chloride is a common intermediate. It is typically synthesized from 2-bromobenzoic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride. nih.govsigmaaldrich.com

Other relevant precursors include 2-bromobenzyl alcohol nih.gov and 2-bromobenzyl bromide , chemicalbook.com which can be used in syntheses that involve building the ketone functionality through oxidation or other transformations.

Starting MaterialReagentsProductNotes
o-BromotolueneCobalt acetate (B1210297) tetrahydrate, Sodium bromide, Acetic acid, Water2-Bromobenzoic acidOxidation.
Methyl o-bromobenzoateSodium hydroxide, Ethanol, Water2-Bromobenzoic acidHydrolysis. guidechem.com
2-Bromophenylboronic acidPotassium methoxide, Cu(IPr)Cl, Carbon dioxide2-Bromobenzoic acidCarboxylation. guidechem.com
o-Fluorobenzoic acidPotassium bromate, Sulfuric acid2-Bromo-5-fluorobenzoic acidBromination. google.com
Salicylic acid1. Brominating agent 2. Chlorinating agent5-Bromo-2-chlorobenzoic acidTwo-step synthesis. google.com
4-Bromo-2-bromomethylphenolMEMCl4-Bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzeneProtection of the hydroxyl group. patsnap.com

Direct Synthesis Routes to this compound

Direct synthetic routes to this compound primarily involve the formation of the carbon-carbon bond between the pyridine and benzoyl moieties. Established methods such as Friedel-Crafts acylation and modern organometallic coupling reactions are key to achieving this transformation.

Friedel-Crafts Acylation Methodologies and Variants for Benzoylpyridine Formation

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. In the context of synthesizing this compound, this would involve the reaction of 2-methylpyridine with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a highly electrophilic acylium ion from the 2-bromobenzoyl chloride and the Lewis acid, which then undergoes electrophilic aromatic substitution onto the electron-rich pyridine ring.

However, the Friedel-Crafts acylation of pyridines can be challenging. The nitrogen atom in the pyridine ring is basic and can coordinate with the Lewis acid catalyst, deactivating it and making the ring less reactive towards electrophilic attack. To overcome this, stronger Lewis acids or alternative variants of the reaction may be employed. One such variant involves the use of cyanopyridines, which can react with benzene (B151609) derivatives in the presence of a Lewis acid to form benzoylpyridines. chemicalbook.com While not a direct acylation with an acyl halide, this approach highlights the adaptability of Friedel-Crafts type reactions in synthesizing benzoylpyridine cores.

Reactants Catalyst General Conditions Potential Challenges
2-methylpyridine, 2-bromobenzoyl chlorideAlCl₃, FeCl₃Anhydrous solvent (e.g., CS₂, nitrobenzene)Catalyst deactivation by pyridine nitrogen, low yields, potential for polysubstitution.
2-methyl-5-cyanopyridine, BromobenzeneAlCl₃High temperatureRequires synthesis of the cyanopyridine precursor.

Organometallic Coupling Reactions for Benzoyl Formation (e.g., Negishi, Suzuki-Miyaura, Kumada)

Modern organometallic cross-coupling reactions offer powerful and versatile alternatives for the synthesis of this compound. These reactions typically involve the coupling of an organometallic derivative of one reactant with a halide derivative of the other, catalyzed by a transition metal, most commonly palladium or nickel. sigmaaldrich.commasterorganicchemistry.com

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. sigmaaldrich.com For the synthesis of the target molecule, one possible route would be the reaction of a 5-(organozinc) derivative of 2-methylpyridine with 2-bromobenzoyl chloride. The organozinc reagent can be prepared from 5-bromo-2-methylpyridine. The Negishi coupling is known for its high functional group tolerance. sciencemadness.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling utilizes an organoboron compound (such as a boronic acid or ester) and an organic halide. ontosight.ai A feasible strategy would be the coupling of 5-(boronic acid)-2-methylpyridine with 2-bromobenzoyl chloride. The reaction is typically carried out in the presence of a palladium catalyst and a base. The Suzuki reaction is widely used due to the stability and low toxicity of the organoboron reagents. patsnap.com

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) and an organic halide. google.comorgsyn.org This reaction could be applied by reacting the Grignard reagent derived from 5-bromo-2-methylpyridine with 2-bromobenzoyl chloride. While powerful, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. google.com

Coupling Reaction Pyridine Derivative Benzoyl Derivative Typical Catalyst
Negishi5-(chlorozinc)-2-methylpyridine2-bromobenzoyl chloridePd(PPh₃)₄, Ni(dppf)Cl₂
Suzuki-Miyaura2-methyl-5-pyridineboronic acid2-bromobenzoyl chloridePd(PPh₃)₄, Pd(dppf)Cl₂
Kumada(6-methylpyridin-3-yl)magnesium bromide2-bromobenzoyl chlorideNiCl₂(dppp), Pd(PPh₃)₄

Other Established Synthetic Pathways for Benzoylpyridine Derivations

Beyond the direct formation of the benzoyl group, other established synthetic pathways can lead to benzoylpyridine derivatives. For instance, a modular approach involving the photochemical reductive arylation of cyanopyridines with aryl aldehydes has been developed. This method proceeds through a secondary alcohol intermediate which is then oxidized to the desired benzoylpyridine. This catalyst-free photochemical process offers a more sustainable alternative to some traditional methods.

Another strategy involves the oxidation of a methylene-bridged precursor. For example, if one were to synthesize (2-bromophenyl)(6-methylpyridin-3-yl)methanol, a subsequent oxidation step using a suitable oxidizing agent (e.g., manganese dioxide, PCC) would yield the target ketone, this compound.

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. Both transition metal catalysis and, more recently, organocatalysis play crucial roles in the functionalization and formation of such compounds.

Transition Metal-Catalyzed Cross-Coupling Strategies (e.g., Palladium-catalyzed)

As discussed in the context of organometallic coupling reactions, transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis. sigmaaldrich.commasterorganicchemistry.com The catalytic cycles of Negishi, Suzuki-Miyaura, and Kumada couplings all rely on a transition metal catalyst, typically a palladium(0) species, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond. sciencemadness.orggoogle.comorgsyn.org

The choice of ligand on the palladium catalyst is crucial for the success of these reactions, influencing the catalyst's stability, activity, and selectivity. A variety of phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), are commonly employed. ontosight.ai The development of highly active palladium precatalysts has further expanded the scope and efficiency of these cross-coupling strategies.

Organocatalysis in Functionalization Reactions

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a complementary approach to metal-based catalysis. While direct organocatalytic methods for the synthesis of the core benzoylpyridine structure are less common, organocatalysis can be instrumental in the functionalization of the pyridine or benzoyl rings.

For instance, organocatalysts can be employed for asymmetric reductions or additions to the carbonyl group of the benzoyl moiety, or for the introduction of functional groups at other positions on the molecule. Enamine and iminium ion catalysis, for example, are well-established modes of activation in organocatalysis that can facilitate a variety of transformations. While specific applications to this compound are not widely reported, the principles of organocatalysis offer potential avenues for the synthesis of chiral derivatives or for the late-stage functionalization of the molecule.

Green Chemistry Principles and Sustainable Approaches in Synthetic Route Design

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is an essential aspect of modern process development, aiming to reduce environmental impact and enhance safety and efficiency. While specific literature detailing green synthetic routes for this exact compound is limited, the principles of green chemistry provide a clear framework for designing more sustainable manufacturing processes. These principles focus on areas such as the selection of starting materials, the use of safer solvents and reagents, energy efficiency, and waste reduction.

A potential synthetic pathway to this compound likely involves the acylation of a suitable pyridine derivative. For instance, a Friedel-Crafts acylation of 5-bromo-2-methylpyridine with 2-bromobenzoyl chloride could be a plausible route. However, traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which generate significant amounts of acidic waste and present challenges in terms of catalyst separation and disposal.

In contrast, a greener approach would focus on the use of heterogeneous or reusable catalysts. Catalytic systems, such as those based on zeolites or other solid acids, can offer a more environmentally benign alternative to traditional Lewis acids. These catalysts can be easily separated from the reaction mixture and potentially reused, thereby minimizing waste.

Another key consideration in the sustainable design of a synthetic route is atom economy. This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. While the direct synthesis of this compound may inherently involve the formation of byproducts, process optimization can still aim to maximize the yield and minimize waste streams.

The choice of solvent is also a critical factor in the environmental footprint of a chemical process. Many organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids. For the synthesis of pyridine derivatives, the use of greener solvents is an active area of research. For instance, a patent for the synthesis of a related compound, 2-(2-amino-5-bromobenzoyl)pyridine (B195683), highlights the benefits of a recoverable solvent, which aligns with the principles of green chemistry by reducing solvent consumption and waste. patsnap.com

Energy efficiency is another pillar of green chemistry. Synthetic methods that can be conducted at ambient temperature and pressure are preferable to those requiring high energy inputs. Microwave-assisted synthesis, for example, has emerged as a technique that can significantly reduce reaction times and energy consumption in the preparation of various organic compounds.

Finally, the design of a sustainable synthetic route should also consider the entire lifecycle of the product, including the sourcing of raw materials and the ultimate fate of the product and any byproducts. The use of renewable feedstocks, where feasible, and the design of biodegradable products are long-term goals of green chemistry.

To illustrate the potential improvements offered by a greener synthetic approach, the following table provides a hypothetical comparison between a traditional and a more sustainable route for the synthesis of this compound.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

FeatureTraditional Approach (e.g., Friedel-Crafts)Greener Approach
Catalyst Stoichiometric AlCl₃Catalytic amount of a reusable solid acid (e.g., zeolite)
Solvent Dichloromethane or other chlorinated solventsA greener solvent like anisole (B1667542) or a high-boiling point, recoverable solvent
Atom Economy Lower due to stoichiometric catalyst and byproductsPotentially higher through optimized reaction design and catalyst choice
Energy Use Potentially requires heating and cooling stepsCould be designed for ambient temperature or utilize energy-efficient methods like microwave irradiation
Waste Generation Significant acidic waste from catalyst quenchingMinimized waste due to catalyst recyclability and use of safer solvents

While the specific details for the green synthesis of this compound are not extensively documented in publicly available literature, the principles of green chemistry offer a robust guide for the development of more sustainable and efficient manufacturing processes for this and other similar chemical compounds. The focus on catalytic methods, safer solvents, and improved atom economy are key to reducing the environmental impact of chemical synthesis.

Chemical Reactivity and Transformation Mechanisms of 5 2 Bromobenzoyl 2 Methylpyridine

Reactions Involving the Bromine Moiety on the Benzoyl Ring

The bromine atom attached to the benzoyl ring is a key functional group, enabling a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on the benzoyl ring of 5-(2-Bromobenzoyl)-2-methylpyridine is a plausible transformation. Generally, SNA reactions on aryl halides are facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org In the case of this compound, the benzoyl group acts as an electron-withdrawing substituent, which can activate the bromine atom for nucleophilic attack.

The mechanism involves the addition of a nucleophile to the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate. libretexts.org The negative charge in this intermediate can be delocalized onto the oxygen atom of the carbonyl group, enhancing its stability. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. The reactivity of halopyridines in such substitutions can be influenced by the position of the halogen and the nature of the nucleophile. youtube.com For instance, in reactions of substituted N-methylpyridinium ions, the leaving group ability does not always follow the typical F > Cl ≈ Br > I order seen in many SNAr reactions. nih.govrsc.org

Cross-Coupling Reactions for Further Functionalization

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. lmaleidykla.ltmdpi-res.com

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the biaryl product. libretexts.org The Suzuki-Miyaura coupling has been successfully employed for the arylation of various bromo-substituted pyridines and other heterocyclic compounds. mdpi.combeilstein-journals.orgresearchgate.netresearchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.orglibretexts.org The mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the product and regenerate the catalyst. libretexts.orgarkat-usa.orgresearchgate.net

Sonogashira Coupling: This reaction is utilized to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgresearchgate.netrsc.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to palladium, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst), and reductive elimination. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed to prevent the formation of alkyne homocoupling byproducts. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. chemspider.comnih.gov This transformation is highly valuable for the synthesis of arylamines from aryl halides. nih.govnih.gov The catalytic cycle involves oxidative addition of the aryl bromide to the palladium catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the arylamine product. chemspider.com

Table 1: Overview of Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)C(aryl)-C(aryl/vinyl)
HeckAlkenePd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)C(aryl)-C(alkenyl)
SonogashiraTerminal AlkynePd Catalyst, Cu(I) Co-catalyst, Amine BaseC(aryl)-C(alkynyl)
Buchwald-HartwigAmine (Primary or Secondary)Pd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)C(aryl)-N

Reductive Debromination Processes

The bromine atom on the benzoyl ring can be removed through reductive debromination. This transformation can be achieved using various reducing agents. For instance, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can effectively cleave the carbon-bromine bond. Other methods may include the use of reducing agents like zinc dust in the presence of an acid or certain hydride reagents. This process converts the brominated compound back to its parent benzoyl-2-methylpyridine structure.

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center, allowing for reactions such as coordination with metals, N-oxidation, and quaternization.

Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring in this compound can act as a Lewis base, donating its lone pair of electrons to coordinate with a variety of metal centers. acs.orgnih.govwikipedia.org Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with transition metals. researchgate.netwikipedia.org The formation of these coordination complexes can influence the electronic properties and reactivity of the entire molecule. The steric hindrance caused by the 2-methyl group can affect the geometry and stability of the resulting metal complexes. wikipedia.org

N-Oxidation and Quaternization Reactions

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. nih.govresearchgate.net This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. tamu.edu The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. For instance, N-oxidation can facilitate certain electrophilic substitution reactions on the pyridine ring. nih.govresearchgate.netorganic-chemistry.org

Quaternization: The nucleophilic nitrogen atom can react with alkyl halides or other electrophiles to form quaternary pyridinium (B92312) salts. mdpi.comresearchgate.netresearchgate.net This reaction involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkylating agent. mdpi.com The rate and efficiency of quaternization can be influenced by steric factors, such as the presence of the methyl group at the 2-position, which can hinder the approach of the electrophile. mdpi.com Microwave-assisted methods have been shown to improve the yield and reduce the reaction time for the quaternization of pyridine derivatives. researchgate.net

Transformations at the Carbonyl Group

The ketone carbonyl group is a primary site for nucleophilic attack and reduction reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent phenyl and pyridyl rings.

Reduction Reactions to Carbinol Derivatives

The carbonyl group of aryl ketones can be readily reduced to the corresponding secondary alcohol, or carbinol. While specific studies on the reduction of this compound are not extensively documented, the reduction of similar benzoylpyridine derivatives is well-established. For instance, studies on the metabolism of related compounds, such as 2-(2-amino-5-bromobenzoyl)pyridine (B195683), have shown that the carbonyl group undergoes enzymatic reduction to form the corresponding carbinol. nih.gov This suggests that this compound can be converted to (2-bromophenyl)(2-methylpyridin-5-yl)methanol using standard reducing agents.

Common laboratory reagents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the selectivity of the reduction, particularly when other reducible functional groups are present.

Table 1: Potential Reducing Agents for Carbonyl Reduction

ReagentTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol, Room Temperature(2-bromophenyl)(2-methylpyridin-5-yl)methanol
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup(2-bromophenyl)(2-methylpyridin-5-yl)methanol

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by a variety of nucleophiles. Hard nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), are expected to add to the carbonyl group to form tertiary alcohols. quimicaorganica.org For example, the reaction with methylmagnesium bromide would yield 1-(2-bromophenyl)-1-(2-methylpyridin-5-yl)ethan-1-ol.

Reactivity of the Methyl Group on the Pyridine Ring

The methyl group at the 2-position of the pyridine ring exhibits its own characteristic reactivity, primarily due to the acidity of its protons and its susceptibility to oxidation.

Deprotonation and Subsequent Electrophilic Trapping

The protons of the methyl group at the α-position (C-2) of the pyridine ring are acidic due to the electron-withdrawing nature of the nitrogen atom in the ring. This allows for deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to form a nucleophilic carbanion. clockss.org This anion can then be trapped by a variety of electrophiles, enabling the elaboration of the methyl group.

For instance, reaction with an aldehyde or ketone would lead to the formation of a β-hydroxy pyridine derivative. Alkylation with an alkyl halide would introduce a longer alkyl chain at this position. This method provides a versatile route for the synthesis of more complex 2-substituted pyridine derivatives. clockss.org

Oxidation Reactions

The methyl group on a pyridine ring can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group, depending on the oxidizing agent and reaction conditions. rsc.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid typically lead to the formation of the corresponding carboxylic acid, 2-carboxypyridine. Milder oxidizing agents may allow for the isolation of the aldehyde. rsc.orgnih.gov The presence of other functional groups in this compound, such as the ketone and the bromo-substituent, would need to be considered to ensure the selectivity of the oxidation.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity a critical consideration in its chemical transformations. The outcome of a reaction will depend on the nature of the reagents and the reaction conditions.

The main reactive centers are:

The carbonyl group: Prone to nucleophilic attack and reduction.

The methyl group: Can be deprotonated to form a nucleophile or can be oxidized.

The pyridine ring: Can undergo nucleophilic aromatic substitution, particularly when activated, or electrophilic substitution under forcing conditions. The nitrogen atom itself is a site of basicity and can be quaternized.

The bromophenyl ring: The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or can be a leaving group in nucleophilic aromatic substitution under specific conditions. The aromatic ring itself can undergo electrophilic substitution, directed by the bromo and benzoyl substituents.

The interplay of these reactive sites allows for selective transformations. For example, a mild reducing agent like sodium borohydride would likely selectively reduce the carbonyl group without affecting the pyridine or bromophenyl rings. Conversely, a strong base like n-butyllithium at low temperatures would preferentially deprotonate the more acidic methyl group. Palladium-catalyzed cross-coupling reactions would be expected to occur selectively at the carbon-bromine bond of the phenyl ring. The specific conditions of a reaction will therefore determine which part of the molecule reacts. mdpi.comresearchgate.net

Reaction Kinetic and Thermodynamic Studies of this compound

As of the current body of scientific literature, detailed experimental or computational studies focusing specifically on the reaction kinetics and thermodynamics of this compound are not publicly available. While research exists on the synthesis and reactions of related benzoylpyridine and bromopyridine derivatives, specific kinetic parameters such as rate constants, activation energies, and thermodynamic data like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound have not been reported.

The absence of such data precludes the presentation of specific data tables and detailed research findings for this particular compound. Kinetic and thermodynamic studies are crucial for understanding reaction mechanisms, optimizing reaction conditions, and assessing the feasibility and spontaneity of chemical transformations.

For context, studies on other substituted pyridine derivatives often employ techniques such as UV-Vis spectrophotometry, NMR spectroscopy, and computational chemistry (e.g., Density Functional Theory - DFT) to elucidate reaction pathways and energy profiles. For instance, research on the hydrolysis of acyl derivatives of other pyridine-containing compounds has determined pseudo-first-order rate constants and pH-rate profiles. nih.gov Similarly, thermodynamic and kinetic studies on hydride transfer reactions involving benzopyran and dihydropyridine (B1217469) derivatives have established relationships between substituent effects and reaction energetics. mdpi.com

Future research in this area would be necessary to provide the specific quantitative data required for a thorough analysis of the reactivity of this compound. Such studies would involve systematically varying reaction parameters like temperature, concentration, and catalysts, and using analytical techniques to monitor the reaction progress and determine the associated energetic changes.

Advanced Spectroscopic and Analytical Characterization Methodologies for Mechanistic Insights

Application of Multidimensional NMR Spectroscopy for Complex Structure Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like 5-(2-Bromobenzoyl)-2-methylpyridine, one-dimensional (¹H and ¹³C) and multidimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed for complete structural assignment.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For instance, in the related precursor, 5-Bromo-2-methylpyridine (B113479), characteristic shifts are observed in its ¹H NMR spectrum. chemicalbook.com

Detailed Research Findings: Based on standard chemical shift values and data from analogous structures, a predicted assignment for this compound is presented below.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Methyl (CH₃) ~2.6 ~24
Pyridine (B92270) H-3 ~7.8 ~138
Pyridine H-4 ~8.1 ~124
Pyridine H-6 ~8.8 ~152
Benzoyl H-3' ~7.5 ~132
Benzoyl H-4' ~7.4 ~128
Benzoyl H-5' ~7.7 ~134
Benzoyl H-6' ~7.6 ~130
Pyridine C-2 - ~160
Pyridine C-5 - ~135
Carbonyl (C=O) - ~192
Benzoyl C-1' - ~139
Benzoyl C-2' - ~120

Multidimensional NMR: To confirm these assignments, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks within the pyridine and benzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, linking the proton shifts to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly vital for connecting the separate fragments of the molecule, for example, by observing a correlation from the pyridine protons (H-4, H-6) to the carbonyl carbon.

Reaction Monitoring: NMR spectroscopy is also a powerful method for monitoring reaction progress in real-time without the need for sample destruction. magritek.commagritek.com By setting up a flow system that pumps the reaction mixture through an NMR spectrometer, chemists can track the disappearance of reactants and the appearance of intermediates and products. magritek.com This provides quantitative data for kinetic analysis and endpoint determination, which is valuable for optimizing reaction conditions in the synthesis of this compound. magritek.com

High-Resolution Mass Spectrometry for Reaction Pathway Intermediates

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy.

For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₁₀BrNO. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity.

Detailed Research Findings: The calculated exact mass can be compared against the experimentally measured value to validate the compound's identity.

HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₀⁷⁹BrNO
Calculated Exact Mass 274.9997
Molecular Formula C₁₃H₁₀⁸¹BrNO
Calculated Exact Mass 276.9976
Molecular Weight 276.13 g/mol nih.gov

In mechanistic studies, HRMS is invaluable for identifying transient intermediates along a reaction pathway. Samples can be taken from a reaction mixture at various time points and analyzed by techniques like ESI-HRMS (Electrospray Ionization) to detect and identify proposed intermediates, even if they are present at low concentrations. Common fragmentation patterns for this molecule would involve cleavage at the carbonyl bridge, loss of the bromine atom, or fragmentation of the pyridine ring, providing further structural confirmation.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. While full spectra for this compound are not available in the literature, the expected absorption bands can be predicted based on its structure. Chemical suppliers often note the availability of such spectra for related starting materials like 5-Bromo-2-methylpyridine. chemicalbook.com

Detailed Research Findings: The key functional groups in this compound each have distinct vibrational modes.

Predicted Key Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
C=O (Aryl Ketone) Stretching 1660 - 1685 Strong in FTIR, weaker in Raman
C-N (Pyridine) Stretching 1550 - 1610 Strong in FTIR and Raman
C=C (Aromatic) Stretching 1450 - 1600 Multiple bands in FTIR and Raman
C-Br (Aryl) Stretching 500 - 650 Strong in FTIR
C-H (Aromatic) Bending (out-of-plane) 750 - 900 Strong in FTIR

FTIR spectroscopy would clearly show a strong absorption for the carbonyl (C=O) group, which is a dominant feature. Raman spectroscopy, being more sensitive to non-polar bonds, would be particularly useful for analyzing the C=C bonds of the aromatic rings and the C-Br bond. Conformational studies can also be performed, as changes in the dihedral angle between the pyridine and benzoyl rings would influence the vibrational frequencies, although this often requires computational modeling to interpret fully.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported, data from closely related compounds demonstrate the power of this technique. For example, the crystal structure of 2-(2-Amino-5-bromobenzoyl)pyridine (B195683), a related benzoylpyridine derivative, has been determined. nih.gov Similarly, the structure of the precursor 2-Bromo-5-methylpyridine has been reported, showing a planar molecule with weak C-H···N intermolecular interactions forming infinite chains. chemicalbook.com

Detailed Research Findings: Analysis of a suitable crystal of this compound would provide:

Unambiguous Confirmation: Absolute proof of the connectivity and constitution of the molecule.

Conformational Details: The precise dihedral angle between the planes of the pyridine and bromobenzoyl rings, which is influenced by steric hindrance and crystal packing forces.

Intermolecular Interactions: Insight into how molecules pack in the solid state, identifying any hydrogen bonding, π-π stacking, or halogen bonding that dictates the crystal lattice.

Illustrative Crystallographic Data for a Related Compound (2-Bromo-5-methylpyridine)

Parameter Description
Crystal System Orthorhombic
Space Group Pnma
Key Feature The molecule is planar and lies on a crystallographic plane of symmetry.
Intermolecular Forces Weak C-H···N interactions forming chains. chemicalbook.com

This information is crucial for understanding the solid-state properties of the material and for rational drug design if the molecule were to be developed as a pharmaceutical agent.

Theoretical and Computational Chemistry Studies of 5 2 Bromobenzoyl 2 Methylpyridine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Detailed quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. Such studies, typically employing DFT methods with various basis sets (e.g., B3LYP/6-31G(d,p)), would provide a comprehensive picture of the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). For 5-(2-Bromobenzoyl)-2-methylpyridine, these calculations would elucidate key parameters such as bond lengths, bond angles, and dihedral angles, offering insights into the steric and electronic interactions between the 2-bromobenzoyl group and the 2-methylpyridine (B31789) ring. However, specific optimized geometry data for this compound is not found in the current body of scientific literature.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

A detailed FMO analysis for this compound would involve visualizing the spatial distribution of the HOMO and LUMO and quantifying their energy levels. This would reveal the most probable sites for nucleophilic and electrophilic attack. Unfortunately, no published studies provide the specific HOMO-LUMO energy values or orbital plots for this compound.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
E_HOMO Data not available
E_LUMO Data not available
HOMO-LUMO Gap (ΔE) Data not available

This table is for illustrative purposes only. The data is not based on actual experimental or computational results.

Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. The EPS map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an EPS map would highlight the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring as potential sites for electrophilic interaction. Conversely, the hydrogen atoms and regions near the bromine atom might show positive potential. Without specific computational studies, a precise EPS map for this molecule cannot be generated.

A quantitative understanding of how charge is distributed across the atoms of a molecule can be obtained through various population analysis methods, such as Mulliken, Natural Bond Orbital (NBO), or Hirshfeld population analysis. This analysis assigns partial charges to each atom, providing insight into the molecule's polarity and the nature of its chemical bonds.

In this compound, one would expect significant negative charges on the oxygen and nitrogen atoms and positive charges on the carbonyl carbon and the carbon atoms bonded to these electronegative atoms. The bromine atom would also influence the charge distribution on the benzoyl ring. However, specific calculated atomic charges for this molecule are not available in the literature.

Table 2: Hypothetical Atomic Charge Distribution for Key Atoms in this compound

AtomMulliken Charge (a.u.)NBO Charge (a.u.)
O (Carbonyl) Data not availableData not available
N (Pyridine) Data not availableData not available
C (Carbonyl) Data not availableData not available
Br Data not availableData not available

This table is for illustrative purposes only and does not represent actual calculated data.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This involves locating transition states and intermediates and calculating the energy barriers associated with different reaction pathways.

For this compound, computational studies could elucidate the mechanisms of its synthesis or its subsequent reactions. For example, the mechanism of a Suzuki coupling or a nucleophilic aromatic substitution involving this molecule could be investigated.

To understand a reaction mechanism, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and confirm it by frequency analysis (a true TS has exactly one imaginary frequency). Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis follows the reaction path downhill from the TS to connect it to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. No such analyses have been published for reactions involving this compound.

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy landscape profile for a synthetic route can be constructed. This profile provides crucial information about the thermodynamics (relative energies of reactants and products) and kinetics (activation energies) of the reaction. Such a profile would be invaluable for optimizing the synthesis of this compound or for predicting its reactivity in further chemical transformations. At present, no such energy landscape profiles are available in the scientific literature for this specific compound.

Conformational Analysis and Dynamics Simulations

There is currently no published research detailing the conformational analysis or molecular dynamics simulations of this compound. Such studies would theoretically involve mapping the potential energy surface by rotating the dihedral angles of the bond connecting the benzoyl and pyridine rings to identify stable conformers. Molecular dynamics simulations could further elucidate the compound's behavior and flexibility in various solvent environments over time.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

No specific theoretical predictions for the nuclear magnetic resonance (NMR) chemical shifts or vibrational (infrared and Raman) frequencies of this compound have been reported. The prediction of such parameters is a common application of computational chemistry, often achieved through methods like DFT. These predictions, when compared with experimental data, can provide valuable insights into the molecular structure and bonding. Machine learning approaches are also emerging as a powerful tool for predicting NMR chemical shifts, but require substantial datasets for training. nih.gov

Molecular Docking and Dynamics Simulations with Biological Targets (mechanistic in vitro focus, not clinical efficacy)

There are no specific molecular docking or dynamics simulation studies of this compound with any biological targets reported in the scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Following docking, molecular dynamics simulations can be used to study the stability and dynamics of the ligand-protein complex over time. nih.govnih.govnih.gov While this methodology has been applied to a wide range of pyridine-containing compounds to explore their potential as inhibitors for various enzymes, such as topoisomerase II and EGFR, no such in silico studies have been published for this compound. chemicalbook.comsourceforge.io

Exploration of Advanced Applications and Functional Material Integration

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

5-(2-Bromobenzoyl)-2-methylpyridine serves as a crucial starting material or intermediate in the creation of a variety of complex organic structures. Its utility stems from the reactivity of the bromine atom and the carbonyl group, which allow for a range of chemical transformations.

Precursor to Biologically Relevant Scaffolds

This compound is a valuable precursor for synthesizing molecular frameworks that are of significant interest in biological research. The term "biologically relevant scaffolds" refers to core molecular structures that are found in or interact with biological systems. While specific therapeutic applications are beyond the scope of this discussion, the ability to construct these scaffolds is a testament to the compound's importance. Pyridine (B92270) and its derivatives are recognized as privileged structures in medicinal chemistry due to their prevalence in pharmacologically active compounds. sigmaaldrich.com The synthesis of such scaffolds often involves leveraging the reactive sites on the this compound molecule to build larger, more intricate architectures. These foundational structures are essential for the exploration of molecular interactions within a biological context.

Building Block for Advanced Heterocycles

The development of novel heterocyclic compounds is a cornerstone of modern organic chemistry. Heterocycles, cyclic compounds containing atoms of at least two different elements in their rings, are fundamental components of many functional molecules. ossila.com this compound acts as a versatile building block for constructing advanced heterocyclic systems. sigmaaldrich.comlifechemicals.combldpharm.comaksci.com Its inherent structure can be modified and elaborated upon to generate a diverse array of more complex heterocycles. For instance, the bromine atom can be displaced or involved in cross-coupling reactions to introduce new ring systems or functional groups. The ketone linkage also provides a handle for various condensation and cyclization reactions, further expanding the accessible chemical space.

Potential in Materials Science and Polymer Chemistry

The unique electronic and structural characteristics of this compound lend themselves to applications in the field of materials science, particularly in the design of novel functional materials.

Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked together by organic ligands. The pyridine nitrogen atom and the carbonyl oxygen atom in this compound can act as coordination sites for metal ions. This allows the compound to function as a ligand in the self-assembly of extended one-, two-, or three-dimensional networks. The properties of the resulting coordination polymers or MOFs, such as their porosity, stability, and catalytic activity, can be tuned by the choice of both the metal center and the organic ligand. While specific examples involving this exact compound are emerging, the principle is well-established for related pyridine-based molecules.

Incorporation into Functional Materials with Specific Photophysical Properties

Functional materials with tailored photophysical properties, such as light absorption and emission characteristics, are in high demand for applications in electronics and photonics. The aromatic and heterocyclic components of this compound contribute to its electronic structure and, consequently, its interaction with light. By incorporating this molecule into larger polymeric or supramolecular systems, it is possible to create materials with specific photophysical behaviors. The presence of the heavy bromine atom can also influence these properties through spin-orbit coupling effects, potentially leading to applications in areas such as phosphorescent materials.

Synthesis and Characterization of Analogues and Derivatives of 5 2 Bromobenzoyl 2 Methylpyridine

Structural Modification Strategies: Substituent Effects on Reactivity and Properties

The modification of the 5-(2-bromobenzoyl)-2-methylpyridine scaffold is primarily guided by the chemical nature of its constituent rings and functional groups. The reactivity of the molecule is influenced by the interplay of inductive and resonance effects of its substituents.

Inductive and Resonance Effects: Substituents on an aromatic ring can significantly alter its electron density and, consequently, its reactivity towards electrophilic or nucleophilic attack. These effects are broadly categorized as inductive and resonance (or conjugative) effects. researchgate.net

Inductive Effect: This effect is transmitted through sigma (σ) bonds. Electronegative atoms like halogens (e.g., bromine) and oxygen exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution by pulling electron density away from it. acs.org Conversely, alkyl groups like the methyl group (-CH3) on the pyridine (B92270) ring have an electron-donating inductive effect, which activates the ring. acs.org

Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. nih.gov Substituents with lone pairs, such as the amino group (-NH2), can donate electron density to the ring via resonance, which is a powerful activating effect that often overrides their electron-withdrawing inductive effect. acs.org

In the case of this compound, the bromine atom on the benzoyl ring acts as an electron-withdrawing group inductively, deactivating the benzene (B151609) ring. The methyl group on the pyridine ring is weakly activating. The nitrogen atom in the pyridine ring is electron-withdrawing, making the pyridine ring generally less reactive towards electrophilic substitution than benzene.

Key Modification Reactions: The most versatile handle for structural modification on the parent compound is the bromine atom, which serves as an excellent leaving group in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. The bromine atom on the benzoyl ring can be readily coupled with a wide variety of aryl or heteroaryl boronic acids. acs.org This strategy allows for the introduction of diverse substituents at this position. For example, studies on related bromo-pyridines have shown that coupling with various arylboronic acids proceeds in moderate to good yields, demonstrating the feasibility of creating a library of bi-aryl derivatives. acs.org The efficiency of these reactions can be influenced by the choice of palladium catalyst, base, and solvent system. acs.org

Other Cross-Coupling Reactions: Besides Suzuki coupling, other palladium-catalyzed reactions like Sonogashira coupling (to introduce alkyne groups) and Buchwald-Hartwig amination (to introduce amine groups) can be employed to replace the bromine atom, further diversifying the available derivatives. researchgate.net

Modification can also be directed at the carbonyl group (ketone), which can be reduced to a secondary alcohol, or at the aromatic rings through further substitution, although the existing substituents will direct the position of any new groups.

Stereochemical Aspects in Derivative Synthesis

While the parent molecule, this compound, is achiral, stereochemistry becomes a critical consideration when synthesizing its derivatives. Chirality can be introduced in two primary ways: by creating a stereogenic center or by inducing axial chirality (atropisomerism).

Creation of Stereogenic Centers: The most direct method to introduce a stereogenic center is through the reduction of the ketone functional group. The carbonyl carbon is prochiral, and its reduction to a secondary alcohol creates a chiral center.

Asymmetric Reduction: Using chiral reducing agents or catalysts can achieve an enantioselective reduction, yielding one enantiomer of the resulting alcohol in excess. The synthesis of chiral organoboranes, which can then be used in asymmetric synthesis, highlights methods that can produce chiral diarylmethylalkoxy moieties with high enantioselectivity (>95% ee). nih.gov

Atropisomerism in Biaryl Derivatives: A more subtle but highly relevant stereochemical feature for this class of compounds is atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. stereoelectronics.org In the case of derivatives of this compound, the C-C bond connecting the benzoyl group to the pyridine ring and the C-C bond connecting the carbonyl to the phenyl ring are potential axes of chirality.

Rotation around these bonds can be restricted if bulky substituents are placed at the positions ortho to the bond axis (i.e., the positions adjacent to where the rings are joined). stereoelectronics.orgnih.gov For instance, if the hydrogen at the 3-position of the pyridine ring or the hydrogen at the 6-position of the benzoyl ring were replaced with larger groups in a derivative, the rotational barrier could become high enough to allow for the isolation of stable, non-interconverting enantiomers at room temperature. stereoelectronics.orgnih.gov

The synthesis of atropisomers can be approached through several strategies:

Dynamic Kinetic Resolution (DKR): This method involves the selective reaction of one enantiomer from a rapidly interconverting racemic mixture of atropisomers, effectively funneling the entire mixture into a single, stable, enantioenriched product. nih.govnih.gov

Catalyst-Controlled Synthesis: Asymmetric catalysis can be used to directly form the biaryl bond in an enantioselective manner, controlling the axial chirality as it is created. acs.org

While the literature does not extensively detail the synthesis of specific atropisomers starting from this compound itself, the principles established for other biaryl systems are directly applicable to its potential derivatives. acs.orgnih.gov

Systematic Libraries of Bromobenzoyl Pyridine Compounds

The creation of systematic libraries of related compounds is a cornerstone of modern chemical research. For this compound, a library would be constructed by systematically varying the substituents at different positions on the scaffold. The primary points of diversification are the bromine atom's position on the benzoyl ring and the aromatic rings themselves.

Library Synthesis Strategies: Several high-throughput synthesis techniques are suitable for generating libraries of pyridine-based compounds.

Synthesis StrategyDescriptionAdvantagesReference(s)
Microwave & Flow Chemistry The use of microwave irradiation or continuous flow reactors to accelerate reaction rates and improve yields.Faster reaction times, cleaner reactions, easier isolation of products, and amenability to automation. researchgate.net, nih.gov, researchgate.net
Multi-Component Reactions (MCRs) One-pot reactions where three or more starting materials are combined to form a product that contains portions of all reactants.High efficiency, atom economy, and rapid generation of molecular complexity from simple starting materials. researchgate.net
Solid-Phase Synthesis A method where one of the starting materials is attached to a solid support (resin). Reagents are added in solution, and excess reagents and byproducts are washed away after each step.Simplified purification, suitability for automation, and use of the "split/combine" method to generate large libraries. nih.gov
Positional Scanning Libraries A deconvolution strategy where a library is synthesized as a series of sub-libraries. In each sub-library, one position is fixed with a specific building block, while all other positions are mixtures of all other possibilities.Allows for the rapid identification of the optimal substituent at each position of the scaffold by screening a manageable number of mixtures. nih.gov

A hypothetical library of this compound derivatives could be generated by starting with the core structure and applying these techniques. For example, a Suzuki coupling protocol could be used in an array format to react the parent compound with dozens of different boronic acids, creating a diverse set of biaryl derivatives. acs.org Further reactions could then modify the methyl group or the ketone to add another layer of diversity.

Structure-Reactivity Relationships in Derivatives (without SAR related to clinical outcomes)

Structure-reactivity relationships describe how a molecule's chemical structure influences its reactivity and physical properties. For derivatives of this compound, these relationships are primarily dictated by the electronic effects of the substituents.

Electronic Effects on Reactivity: The reactivity of derivatives can be quantitatively and qualitatively assessed by examining how substituents alter the electronic landscape of the molecule.

Activating vs. Deactivating Groups: Electron-donating groups (EDGs) like alkyl (-R) or methoxy (B1213986) (-OCH3) groups increase the electron density of the aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles. researchgate.net Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or chloro (-Cl) groups decrease electron density, making the rings less reactive towards electrophiles but more susceptible to nucleophilic attack. researchgate.netnih.gov For instance, studies on benzoquinone derivatives have shown that chlorine-substituted (activated for nucleophilic attack) derivatives are more reactive toward thiols than methyl-substituted (deactivated) ones. nih.gov

Frontier Molecular Orbitals: Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller energy gap generally implies higher reactivity. In a study of a library of pyridine derivatives synthesized via Suzuki coupling, it was found that different aryl substituents significantly altered the HOMO-LUMO gap. Derivatives with ΔE values in the range of 4.13–4.86 eV were found to be kinetically less stable (more reactive) than a related series with ΔE values in the 4.51–5.05 eV range. acs.org

Impact on Physical Properties: Substituents also affect physical properties. A study involving a modular synthesis of benzoylpyridines demonstrated that the placement of electron-donating or electron-withdrawing groups on the scaffold allowed for the effective modification of the compound's UV-vis absorption properties. core.ac.uk For example, introducing substituents at the 2- or 3-position of the benzene ring caused a blue shift (a shift to shorter wavelength) in the maximum absorption wavelength (λmax) compared to the unsubstituted analogue. core.ac.uk This tunability of electronic and photophysical properties is a direct consequence of the structure-property relationships inherent in the substituted benzoylpyridine scaffold.

Future Research Directions and Emerging Opportunities for 5 2 Bromobenzoyl 2 Methylpyridine Research

Development of Novel and Efficient Synthetic Routes

Currently, detailed and optimized synthetic methodologies specifically for 5-(2-Bromobenzoyl)-2-methylpyridine are not extensively documented in publicly accessible literature. While syntheses of related compounds such as 5-Bromo-2-methylpyridine (B113479) and 2-(2-amino-5-bromobenzoyl)pyridine (B195683) are known, direct and high-yield routes to the title compound are yet to be established. chemicalbook.comontosight.ai

Future research should prioritize the development of robust and scalable synthetic pathways. This could involve exploring various modern catalytic cross-coupling reactions, such as Suzuki or Stille couplings, which have proven effective for similar bipyridine structures. nih.gov The optimization of reaction conditions, including catalyst systems, solvents, and temperature, will be crucial for achieving high yields and purity. A comparative study of different synthetic strategies would be invaluable to the chemical community.

Table 1: Potential Synthetic Precursors and Reactions

Precursor 1Precursor 2Potential Reaction Type
2-Bromo-5-methylpyridine2-Bromobenzoyl chlorideFriedel-Crafts Acylation
(6-methylpyridin-3-yl)boronic acid1-bromo-2-iodobenzene and COCarbonylative Suzuki Coupling
2-methyl-5-lithiopyridine2-Bromobenzaldehyde (B122850)Nucleophilic addition followed by oxidation

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A significant gap in the knowledge base for this compound is the understanding of its formation and reaction mechanisms. The application of in situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), NMR (Nuclear Magnetic Resonance) spectroscopy, and Raman spectroscopy, could provide real-time monitoring of reaction kinetics and the identification of transient intermediates.

These advanced studies would not only elucidate the mechanistic pathways of its synthesis but also provide critical insights into its reactivity with other molecules. Understanding these mechanisms is fundamental for optimizing existing reactions and designing new chemical transformations involving this compound.

Integration into Advanced Functional Materials and Nanotechnology

The structural characteristics of this compound, featuring a bipyridine-like core and a reactive bromo-benzoyl group, make it a promising candidate for the development of advanced functional materials. The pyridine (B92270) nitrogen atoms can act as ligands for metal coordination, suggesting potential applications in catalysis, light-emitting materials, and sensors.

Future research could focus on the synthesis of metal complexes and coordination polymers incorporating this ligand. Furthermore, its integration into nanomaterials, such as nanoparticles or nanosheets, could lead to novel hybrid materials with unique optical, electronic, or catalytic properties. fishersci.ca The potential for this compound to serve as a building block in supramolecular chemistry and crystal engineering also warrants exploration.

Computational Design and Prediction of Novel Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations could be employed to determine its electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential surface. mdpi.com

Such computational studies can predict its reactivity in various chemical reactions, guide the design of new derivatives with tailored properties, and help in understanding the mechanisms of its potential applications. For instance, modeling its interaction with biological targets or its performance as a ligand in catalytic cycles could accelerate experimental research and discovery.

Exploration of New Application Avenues (excluding clinical)

While the focus of this article excludes clinical applications, the unique structure of this compound opens doors to a multitude of other scientific and industrial uses. Its potential as a ligand in catalysis, as a building block for organic light-emitting diodes (OLEDs), or as a component in stimuli-responsive materials are all areas ripe for investigation.

Further research could explore its utility in agrochemicals, as a corrosion inhibitor, or in the development of novel dyes and pigments. The presence of the bromine atom provides a handle for further functionalization, allowing for the creation of a diverse library of derivatives with a wide range of properties and potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Bromobenzoyl)-2-methylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, halogenation of 2-methylpyridine followed by benzoylation with 2-bromobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere achieves moderate yields (~45–55%) . Optimization via Pd-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) improves regioselectivity. Reaction parameters such as temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (2–5 mol%) significantly affect yield and purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Combine ¹H/¹³C NMR to identify substituent positions (e.g., downfield shifts for bromobenzoyl protons at δ 7.8–8.2 ppm) and X-ray crystallography for unambiguous confirmation . High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~292.05 Da). Computational methods (DFT) predict electronic effects of bromine and methyl groups on aromatic ring reactivity .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies in dark/light, humidity (40–80% RH), and temperature (4°C vs. 25°C) show degradation via hydrolysis (bromine substitution) or oxidation (methylpyridine ring). Use HPLC-UV (λ = 254 nm) to monitor purity over time. Argon-purged vials and desiccants (silica gel) enhance shelf life .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed C–H activation reactions?

  • Methodological Answer : The bromine atom acts as a directing group for Pd-catalyzed C–H functionalization. For example, coupling with aryl boronic acids in the presence of Pd(OAc)₂ and SPhos ligand generates biaryl derivatives. Kinetic studies (GC-MS monitoring) reveal rate dependence on electron-withdrawing substituents . DFT calculations map electron density to predict reactive sites .

Q. What role does this compound play in synthesizing heterocyclic pharmacophores (e.g., benzodiazepines)?

  • Methodological Answer : The compound serves as a precursor for indole and benzodiazepine scaffolds. Cyclization with glycine ethyl ester under acidic conditions (HCl, reflux) forms a tricyclic intermediate, which undergoes oxidation (CrO₃) to yield bromazepam analogs. LC-MS/MS tracks intermediates, while in vitro assays (e.g., GABA receptor binding) validate bioactivity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Molecular docking and Fukui indices identify electrophilic regions (C-3 and C-5 positions) prone to SNAr. Solvent effects (DMSO vs. MeCN) are modeled using COSMO-RS. Experimental validation via reaction with morpholine (60°C, K₂CO₃) confirms regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.